molecular formula C16H19N B6613291 Benzeneethanamine, N-ethyl-N-phenyl- CAS No. 40868-61-9

Benzeneethanamine, N-ethyl-N-phenyl-

Cat. No. B6613291
Key on ui cas rn: 40868-61-9
M. Wt: 225.33 g/mol
InChI Key: ZRGUOPOONSTAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04067903

Procedure details

182 parts of N-ethylaniline, 244 parts of phenylethyl alcohol and 20 parts of triphenyl phosphite are mixed whilst stirring and next heated to an internal temperature of 206° C, at which the elimination of water commences. The mixture is then heated to an internal temperature of 243° C in the course of 20 hours. During this time, 25 parts of water have distilled off and the condensation has ended. The excess ethylaniline and the unconverted alcohol are then distilled off. 274 parts of N-ethyl-N-phenylethyl-aniline, corresponding to a yield of 81% of theory, distil at a boiling point of 160° C/5 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[C:10]1([CH2:16][CH2:17]O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>O>[CH2:1]([N:3]([CH2:17][CH2:16][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
243 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
During this time, 25 parts of water have distilled off
DISTILLATION
Type
DISTILLATION
Details
The excess ethylaniline and the unconverted alcohol are then distilled off
CUSTOM
Type
CUSTOM
Details
274 parts of N-ethyl-N-phenylethyl-aniline, corresponding to a yield of 81% of theory, distil at a boiling point of 160° C/5 mm Hg

Outcomes

Product
Name
Type
Smiles
C(C)N(C1=CC=CC=C1)CCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.